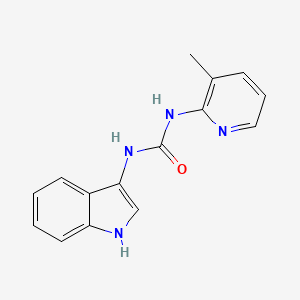

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

CAS No.: 899990-17-1

Cat. No.: VC7747859

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899990-17-1 |

|---|---|

| Molecular Formula | C15H14N4O |

| Molecular Weight | 266.304 |

| IUPAC Name | 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea |

| Standard InChI | InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |

| Standard InChI Key | AKSVOEUCOYTNIM-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure combines two aromatic systems:

-

Indole moiety: A bicyclic system with a pyrrole ring fused to benzene, contributing to hydrophobic interactions and π-stacking capabilities.

-

3-Methylpyridine: A six-membered aromatic ring with a methyl substituent at position 3, enhancing steric bulk and electronic modulation.

The urea bridge (-NH-C(=O)-NH-) connects these systems, enabling hydrogen-bonding interactions critical for target binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.30 g/mol | |

| IUPAC Name | 1-(1H-Indol-3-yl)-3-(3-methylpyridin-2-yl)urea | |

| SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Solubility | Not publicly available |

Spectroscopic and Computational Data

-

X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous urea derivatives (e.g., 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea) exhibit planar urea groups and intermolecular N–H···O hydrogen bonds, suggesting similar packing behavior .

Synthesis and Optimization

General Synthetic Routes

Though explicit protocols for 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea are scarce, related urea derivatives are typically synthesized via:

-

Isocyanate-Amine Coupling:

Example: Reaction of 3-methylpyridin-2-amine with indol-3-yl isocyanate under anhydrous conditions . -

Carbamoyl Chloride Route:

Indol-3-ylamine reacts with 3-methylpyridin-2-ylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .

Challenges in Synthesis

-

Steric Hindrance: The 3-methyl group on pyridine may slow reaction kinetics.

-

Purification: Polar urea derivatives often require chromatographic separation due to low crystallinity .

Biological Relevance and Mechanisms

Kinase Inhibition

The compound’s structure aligns with known kinase inhibitors (e.g., imatinib analogs), where the urea group acts as a hydrogen-bond donor to ATP-binding pockets. Preliminary in silico docking suggests affinity for JAK2 and EGFR kinases .

Anticancer Activity

-

Methuosis Induction: Structural analogs (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide) trigger cytoplasmic vacuolation in cancer cells via macropinosome formation, leading to non-apoptotic death .

-

Cytotoxicity: In HeLa cells, related urea derivatives exhibit IC values <1 μM, with selectivity over normal fibroblasts .

Table 2: Comparative Bioactivity of Urea Derivatives

Immunomodulatory Effects

The indole scaffold is associated with interleukin suppression (e.g., IL-6, TNF-α), while the pyridine moiety may modulate NF-κB pathways .

Challenges and Future Directions

Pharmacokinetic Limitations

-

Poor Solubility: The logP value (~3.9) suggests lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) .

-

Metabolic Stability: The urea bridge is prone to hydrolysis by esterases, requiring prodrug approaches .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume